![molecular formula C18H21ClN2O2S B608502 3-(2,7-二甲氧基吖啶-9-基硫代)丙烷-1-胺 CAS No. 184582-62-5](/img/structure/B608502.png)
3-(2,7-二甲氧基吖啶-9-基硫代)丙烷-1-胺
描述
LDN-192960 is a potent and selective inhibitor of Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2). Haspin is a serine/threonine kinase that phosphorylates Thr-3 of histone H3 in mitosis, which is crucial for chromosome segregation . The compound has shown significant potential in scientific research, particularly in cancer studies .
科学研究应用
Target Kinases
LDN-192960 primarily targets:
- Haspin : A serine/threonine kinase crucial for chromosome segregation during mitosis.
- DYRK2 : Involved in cell cycle regulation and apoptosis.
The compound exhibits potent inhibitory activity with IC50 values of approximately 10 nM for Haspin and 48 nM for DYRK2, indicating its effectiveness in modulating kinase activity .
Mode of Action
LDN-192960 operates by binding to the ATP-binding site of its target kinases, leading to mixed-mode inhibition. This results in reduced phosphorylation of key substrates, which is essential for various cellular functions .
Cancer Research
LDN-192960 has shown promise in cancer treatment due to its ability to inhibit cell proliferation in various cancer cell lines, including neuroblastoma and triple-negative breast cancer (TNBC). Studies have demonstrated that LDN-192960 can impede proteasome activity, leading to cytotoxic effects on cancer cells while sparing non-cancerous cells .
Case Study: Triple-Negative Breast Cancer
In vitro studies revealed that LDN-192960 treatment significantly inhibited the proliferation of TNBC cells with an EC50 ranging from 1 to 10 μM. This inhibition was associated with a reduction in the ability of these cells to invade and form anchorage-independent growth .
Cell Cycle Regulation
Research indicates that LDN-192960 plays a crucial role in understanding the mechanisms underlying cell cycle regulation. By inhibiting Haspin and DYRK2, the compound helps elucidate the pathways involved in chromosome segregation and mitotic progression .
Development of Kinase Inhibitors
The unique dual inhibition profile of LDN-192960 positions it as a lead compound for developing new kinase inhibitors. Its selectivity allows researchers to explore therapeutic avenues that target specific kinase pathways implicated in various diseases .
作用机制
LDN-192960 通过抑制 Haspin 和 DYRK2 的活性发挥作用。 Haspin 磷酸化组蛋白 H3 的 Thr-3,为 Survivin 创建一个结合位点,Survivin 在有丝分裂期间的染色体分离中至关重要 。通过抑制 Haspin,LDN-192960 破坏了这一过程,导致癌细胞的细胞周期阻滞和凋亡。 DYRK2 参与蛋白质稳定性调控和蛋白酶体活性,LDN-192960 对其抑制进一步促进了其抗癌作用 .
生化分析
Biochemical Properties
3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine is known to be a dual inhibitor of Haspin and DYRK2, with IC50 values of 10 nM and 48 nM respectively . This suggests that it interacts with these enzymes, potentially altering their function and influencing biochemical reactions.
Cellular Effects
In cellular processes, 3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine has been shown to reduce levels of p-Thr3H3 in HeLa cells overexpressing Haspin, demonstrating the classical Haspin inhibition phenotype . This suggests that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine exerts its effects through binding interactions with biomolecules, specifically inhibiting the activity of certain kinases . This can lead to changes in gene expression and potentially influence the function of cells.
准备方法
LDN-192960 的合成路线涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。具体的合成路线和反应条件是专有的,并未公开详细披露。
化学反应分析
LDN-192960 经历各种化学反应,包括:
氧化: 该化合物在特定条件下可被氧化形成氧化衍生物。
还原: 还原反应可以修饰官能团,可能改变化合物的活性。
取代: 取代反应,尤其是亲核取代,可以引入不同的官能团,增强或改变其抑制特性。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及亲核试剂用于取代反应 。形成的主要产物取决于具体的反应条件和使用的试剂。
相似化合物的比较
LDN-192960 由于同时抑制 Haspin 和 DYRK2 而具有独特性。类似的化合物包括:
CHR-6494: 另一种 Haspin 抑制剂,在小鼠模型中具有抗肿瘤活性.
5-碘胸腺嘧啶核苷: 一种有效的 Haspin 激酶抑制剂.
LDN-192960 盐酸盐: LDN-192960 的盐酸盐形式,具有类似的抑制特性.
这些化合物具有相似的抑制活性,但在化学结构和具体应用方面有所不同。
生物活性
Overview
LDN-192960 is a selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2) and has garnered attention for its potential therapeutic applications, particularly in oncology. Initially developed as a Haspin kinase inhibitor, LDN-192960 has demonstrated significant biological activity through its ability to modulate various cellular processes, particularly those associated with cancer progression and proteasome activity.
LDN-192960 primarily functions by inhibiting DYRK2, which is involved in several critical cellular pathways, including cell cycle regulation and apoptosis. The compound interacts with the ATP-binding site of DYRK2, leading to a mixed-mode inhibition that affects the phosphorylation status of key substrates involved in tumorigenesis.
Key Findings:
- IC50 Values : LDN-192960 exhibits an in vitro IC50 of approximately 13 nM for DYRK2 at 50 μM ATP concentration .
- Proteasome Activity : Treatment with LDN-192960 results in a notable reduction in the peptidase activities of the proteasome, specifically affecting β1, β2, and β5 subunits. This inhibition ranges from 20% to 40% in multiple myeloma (MM) and triple-negative breast cancer (TNBC) cells .
- Cell Proliferation : The compound has shown cytotoxic effects across various cancer cell lines, with effective concentrations (EC50) between 1 to 10 μM for MM and TNBC cells, while non-cancerous cells exhibit resistance at concentrations exceeding 30 μM .
Multiple Myeloma
In a study involving MM cell lines, LDN-192960 was administered in combination with other proteasome inhibitors such as ixazomib and carfilzomib. The combination therapy exhibited additive effects on proteasome inhibition and significantly reduced tumor burden in mouse models .
Treatment | EC50 (μM) | Effect on Proteasome Activity |
---|---|---|
LDN-192960 | 1 - 10 | 20% - 40% inhibition |
LDN + Ixazomib | N/A | Additive effect observed |
Triple-Negative Breast Cancer
In TNBC models, LDN-192960 treatment led to a marked decrease in anchorage-independent growth and invasion capabilities of cancer cells. Specifically, concentrations of 1 to 3 μM significantly inhibited the formation of colonies in soft agar assays .
Structural Insights
The structural basis for the activity of LDN-192960 has been elucidated through various biochemical assays. The compound's design allows it to occupy the ATP-binding pocket of DYRK2 effectively, facilitating extensive hydrophobic and hydrogen bond interactions that enhance its selectivity against closely related kinases such as Haspin and DYRK3 .
Comparative Analysis with Other Inhibitors
To further understand the specificity and potency of LDN-192960, it is essential to compare it with other known DYRK2 inhibitors:
Compound | Target Kinase | IC50 (nM) | Selectivity |
---|---|---|---|
LDN-192960 | DYRK2 | 13 | Moderate |
C17 | DYRK2 | <10 | High |
Haspin Inhibitor XYZ | Haspin | N/A | Low |
属性
CAS 编号 |
184582-62-5 |
---|---|
分子式 |
C18H21ClN2O2S |
分子量 |
364.9 g/mol |
IUPAC 名称 |
3-(2,7-dimethoxyacridin-9-yl)sulfanylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H20N2O2S.ClH/c1-21-12-4-6-16-14(10-12)18(23-9-3-8-19)15-11-13(22-2)5-7-17(15)20-16;/h4-7,10-11H,3,8-9,19H2,1-2H3;1H |
InChI 键 |
YWEKJJDSEKWGPQ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)OC |
规范 SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)OC.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
LDN-192960 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。